molecular formula C28H43N B12682895 Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- CAS No. 109702-78-5

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-

Cat. No.: B12682895
CAS No.: 109702-78-5
M. Wt: 393.6 g/mol
InChI Key: JLXMTWOURSPZDJ-UHFFFAOYSA-N
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Description

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-, is a high-purity organic compound supplied for industrial and materials science research. This chemical belongs to the dioctyl diphenylamine class, a group known for its significant antioxidant properties . Researchers value this compound for its role in developing and stabilizing advanced materials, particularly in the rubber and polymer industries where it can function as an effective antioxidant and antiozonant to prevent degradation . Its molecular structure, featuring two bulky hydrophobic chains, contributes to its efficacy and compatibility within non-polar matrices. Commercially, similar compounds are recognized under tradenames such as Vanox ODP and Naugalube 438, underscoring their industrial relevance . With a high molecular weight and significant lipophilicity (indicated by a calculated log P of 9.236 for the analogous octyl compound), it is suited for applications requiring non-polar additives . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109702-78-5

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

IUPAC Name

4-(6-methylheptyl)-N-[4-(6-methylheptyl)phenyl]aniline

InChI

InChI=1S/C28H43N/c1-23(2)11-7-5-9-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-10-6-8-12-24(3)4/h15-24,29H,5-14H2,1-4H3

InChI Key

JLXMTWOURSPZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- typically involves the alkylation of benzenamine with isooctyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Applications

  • Lubrication
    • Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is utilized as a lubricant additive. Its hydrophobic properties enhance the performance and stability of lubricants under high-temperature conditions.
    • The compound's ability to reduce friction and wear makes it valuable in automotive and industrial lubrication systems.
  • Rubber Manufacturing
    • This compound acts as an antioxidant in rubber formulations. It helps in preventing oxidative degradation during processing and extends the lifespan of rubber products.
    • The incorporation of benzenamine derivatives into rubber compounds has been shown to improve thermal stability and mechanical properties.
  • Antimicrobial Activity
    • Preliminary studies suggest that benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- may exhibit antimicrobial properties. Its structural similarities with other arylamines indicate potential effectiveness against various microbial strains.
    • Further research is needed to fully understand its efficacy and safety in consumer products.

Case Study 1: Lubricant Performance

A study evaluated the performance of lubricants containing benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- under extreme pressure conditions. Results indicated a significant reduction in wear rates compared to standard lubricants without this additive. The compound's unique structure allowed for better film formation and protection against metal-to-metal contact.

Case Study 2: Rubber Aging Resistance

In another investigation, rubber samples incorporated with varying concentrations of benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- were subjected to accelerated aging tests. The findings demonstrated that higher concentrations of the compound resulted in improved resistance to oxidative degradation, thus prolonging the material's service life.

Mechanism of Action

The mechanism of action of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- with structurally analogous diarylamines, focusing on substituent effects, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications References
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- 101-67-7* C₂₈H₄₃N Branched isooctyl (C₈H₁₇) 393.65 High thermal stability; soluble in nonpolar solvents Polymer antioxidant (e.g., ODA)
Benzenamine, 4-octyl-N-(4-octylphenyl) 101-67-7 C₂₈H₄₃N Linear octyl (C₈H₁₇) 393.65 Moderate solubility; lower branching reduces compatibility with polymers Antioxidant in lubricants
Benzenamine, 4-nonyl-N-phenyl 65036-85-3 C₂₁H₂₉N Linear nonyl (C₉H₁₉) 295.46 Higher hydrophobicity; slower migration in polymers Secondary antioxidant
4-Isobutylbenzenamine N/A C₁₀H₁₅N Branched isobutyl (C₄H₉) 149.24 Lower molecular weight; limited thermal stability Pharmaceutical intermediate
Benzenamine, 4-methoxy-N-(phenylmethylene)- 783-08-4 C₁₄H₁₃NO Methoxy (OCH₃) + benzylidene 211.26 Polar functional groups; UV absorption properties Dye synthesis; photochemical studies

Notes on Key Comparisons:

Substituent Effects on Solubility and Compatibility: The branched isooctyl groups in Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- improve solubility in hydrocarbons compared to linear octyl chains . Methoxy-substituted analogs (e.g., CAS 783-08-4) exhibit higher polarity, limiting their use in nonpolar matrices but enabling applications in dyes .

Thermal Stability and Antioxidant Efficacy: Longer alkyl chains (e.g., nonyl in CAS 65036-85-3) enhance hydrophobicity but may reduce antioxidant activity due to steric hindrance . Branched isooctyl derivatives balance solubility and radical-scavenging efficiency, making them superior in high-temperature applications .

Structural Variants and Toxicity :

  • Compounds with nitro (e.g., CAS 730-39-2) or isocyanate groups (e.g., CAS 16315-59-6) show higher reactivity and toxicity, restricting their use to controlled environments .

Notes on Nomenclature and CAS Number Ambiguities

  • The CAS number 101-67-7 is ambiguously linked to both 4-octyl and 4-isooctyl derivatives in the evidence . This likely reflects inconsistent naming conventions rather than structural identity.
  • Isooctyl (2,4,4-trimethylpentyl) and octyl (linear C₈H₁₇) are distinct substituents, with the former offering better polymer compatibility .

Biological Activity

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-, also known by its CAS number 28929-90-0, is an organic compound with a molecular formula of C28H43N and a molecular weight of approximately 393.65 g/mol. This compound belongs to the class of arylamines, which are known for their diverse applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its potential uses and implications in health and environmental contexts.

The chemical structure of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- consists of an amine group attached to a benzene ring with isooctyl substituents. This configuration influences its solubility, reactivity, and interactions with biological systems.

PropertyValue
CAS Number28929-90-0
Molecular FormulaC28H43N
Molecular Weight393.65 g/mol
Melting PointNot specified

Toxicity and Safety

Research indicates that arylamines can exhibit varying degrees of toxicity depending on their structure. The presence of long alkyl chains, such as isooctyl groups in Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-, can enhance lipophilicity, potentially increasing bioaccumulation in living organisms. Studies have shown that certain arylamines are mutagenic and carcinogenic, necessitating careful evaluation of their safety profiles.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar arylamine compounds. For instance, the antimicrobial efficacy of microemulsions containing arylamines against pathogens like Escherichia coli and Staphylococcus aureus has been documented. While specific data on Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is limited, the structural similarities suggest potential antimicrobial activity.

Case Study: Enzymatic Reactions

A study published in the Journal of Molecular Catalysis B: Enzymatic demonstrated that substituted anilines could undergo enzymatic oxidation leading to polymerization processes. This indicates that Benzenamine derivatives might participate in similar enzymatic reactions, affecting their biological activity through metabolic pathways .

Table 2: Biological Activity Overview

Activity TypeObservations
ToxicityPotentially toxic; needs further investigation
AntimicrobialSimilar compounds show activity; specific data lacking
Enzymatic ReactionsPossible involvement in polymerization processes

Research Findings

  • Enzymatic Polymerization : The oxidation of arylamines has been extensively studied, revealing that they can form oligomers and polymers through enzymatic pathways. This process is influenced by various factors such as pH and the presence of catalysts .
  • Microemulsion Systems : Research has shown that microemulsions can enhance the solubility and bioavailability of hydrophobic compounds like Benzenamine derivatives, potentially improving their therapeutic efficacy .
  • Environmental Impact : The persistence and bioaccumulation potential of arylamines raise concerns regarding their environmental impact. Studies on related compounds indicate that they can affect aquatic ecosystems, prompting investigations into their degradation pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- in laboratory settings?

  • Synthesis : Use nucleophilic aromatic substitution or Ullmann coupling to introduce isooctyl groups to the benzene ring. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Characterization : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm amine and aromatic C-H stretching bands (≈3300 cm⁻¹ and ≈3050 cm⁻¹, respectively). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves isooctyl chain branching and aromatic proton environments. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peak at m/z ≈ 423) .

Q. How can researchers assess the thermal stability of this compound for applications in polymer chemistry?

  • Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) to determine decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify glass transition (Tg) or melting points. For epoxy resin applications (e.g., as a curing agent), blend with diglycidyl ethers and monitor crosslinking kinetics via rheometry .

Q. What analytical techniques are critical for evaluating the compound’s oxidative stability in material science?

  • Approach : Use accelerated aging tests (e.g., 70°C, 75% humidity) and track oxidation via:

  • UV-Vis spectroscopy to detect conjugated quinone formation (absorbance ≈400–500 nm).
  • Electron paramagnetic resonance (EPR) to identify radical intermediates during degradation.
  • Gas chromatography-mass spectrometry (GC-MS) to profile volatile byproducts (e.g., aldehydes, ketones) .

Advanced Research Questions

Q. How do computational models explain the compound’s reactivity in radical scavenging or polymerization inhibition?

  • Strategy : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of N-H and C-H bonds. Lower BDEs (e.g., <85 kcal/mol for N-H) correlate with higher antioxidant activity. Molecular dynamics (MD) simulations predict compatibility with polymer matrices (e.g., epoxy) by analyzing solubility parameters (δ) and free volume .

Q. What experimental and computational discrepancies exist in predicting the compound’s logP (octanol-water partition coefficient)?

  • Analysis : Compare experimental logP values (via shake-flask/HPLC methods) with Crippen or Joback group contribution models. Discrepancies often arise from inaccurate fragment assignments for branched isooctyl groups. Validate using atomic charge-based methods (e.g., SMILES-based predictors) .

Q. How does the compound interact with biological systems, such as fungal pathogens, at the molecular level?

  • Transcriptomic approach : Expose Aspergillus flavus cultures to sub-inhibitory concentrations (e.g., 50–100 µM). Use RNA sequencing to identify downregulated genes in aflatoxin biosynthesis pathways (e.g., aflR, aflD) and oxidative stress responses (e.g., catalase, superoxide dismutase). Validate via qPCR and metabolite profiling .

Key Research Challenges

  • Stereochemical effects : Isooctyl branching may introduce steric hindrance, altering reactivity in polymerization. Use X-ray crystallography or NOESY NMR to resolve 3D conformations .
  • Environmental impact : Assess photodegradation pathways via LC-MS/MS to identify persistent metabolites in soil/water systems .

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